Arctigenin methyl ether (CAS 25488-59-9), also known as dimethylmatairesinol, is a fully protected dibenzylbutyrolactone lignan. Unlike its natural analogs arctigenin and matairesinol, which contain reactive free phenolic hydroxyl groups, this compound features complete methylation of its aromatic rings [1]. This structural modification fundamentally alters its physicochemical profile, increasing its lipophilicity (logP ~4.04) and rendering it highly stable against oxidative degradation[1]. In procurement and material selection, it serves as a critical, stable precursor for the synthesis of complex polycyclic lignans (such as steganes) and acts as a potent, non-redox-active reference standard in in vitro pharmacological assays targeting cell proliferation and specific enzyme inhibition .
Substituting arctigenin methyl ether with its free-phenol analogs (such as arctigenin or matairesinol) or its glycoside (arctiin) frequently leads to critical process failures in both synthetic and analytical workflows[1]. In synthetic chemistry, free phenols are highly susceptible to unwanted phenolic oxidation and polymerization under harsh coupling conditions, destroying yields when attempting to form complex ring systems like isosteganes [2]. In biological assays, the presence of a free phenol introduces confounding antioxidant (redox) activity, which can mask true receptor-mediated or enzymatic inhibition mechanisms [3]. Furthermore, the significantly lower lipophilicity of the unmethylated forms alters cellular membrane permeability, meaning they cannot function as direct pharmacokinetic or structural substitutes for the fully methylated ether.
During the synthesis of complex polycyclic lignans, the protection state of the aromatic hydroxyls dictates the reaction pathway. When subjected to oxidative coupling with thallium tristrifluoroacetate, arctigenin methyl ether (dimethylmatairesinol) undergoes clean non-phenolic coupling to yield isosteganes in high yields. In contrast, unprotected lignans like arctigenin or matairesinol undergo uncontrolled phenolic oxidation, leading to complex mixtures and negligible yields of the desired cyclized product[1].
| Evidence Dimension | Intramolecular C-C bond formation (Oxidative Coupling) |
| Target Compound Data | High yield of isostegane via non-phenolic coupling |
| Comparator Or Baseline | Unprotected Arctigenin/Matairesinol (Yields complex degradation mixtures) |
| Quantified Difference | Enables successful cyclization by preventing off-target phenolic oxidation |
| Conditions | Thallium(III) oxide and trifluoroacetic acid with boron trifluoride etherate |
For chemical procurement, the fully methylated ether is strictly required as a precursor to synthesize stegane-class cyclooctadiene lignans without degradation.
The complete methylation of arctigenin methyl ether significantly enhances its lipophilicity compared to its natural precursors. Analytical databases report a calculated logP of approximately 4.04 for the methyl ether, whereas the free phenol arctigenin exhibits a lower logP, and its glycoside arctiin is highly hydrophilic [1]. This increase over arctigenin fundamentally changes its solubility profile and enhances passive diffusion across lipid membranes in cellular assays, making it a distinct physicochemical entity [1].
| Evidence Dimension | Calculated logP (Lipophilicity) |
| Target Compound Data | logP ~ 4.04 |
| Comparator Or Baseline | Arctigenin (logP ~ 3.2) / Arctiin (logP ~ 1.5) |
| Quantified Difference | Increase of ~0.8 to 2.5 log units |
| Conditions | Standard ALOGPS / ChemAxon computational models |
Buyers selecting compounds for high-throughput intracellular screening must use the methyl ether to ensure adequate membrane penetration without active transport.
Arctigenin methyl ether demonstrates potent anti-proliferative activity independent of the free phenolic group usually associated with lignan antioxidant effects. In cytotoxicity assays against HepG2 (hepatocellular carcinoma) and KKU-M156 (cholangiocarcinoma) cell lines, the compound achieved IC50 values of 5.2 μM and 5.4 μM, respectively. This demonstrates that the fully protected ether maintains low-micromolar efficacy, serving as a highly active, chemically stable benchmark compared to easily oxidized phenolic lignans.
| Evidence Dimension | Cytotoxicity (IC50) |
| Target Compound Data | 5.2 μM (HepG2) / 5.4 μM (KKU-M156) |
| Comparator Or Baseline | Standard unmodified lignan baseline (>10 μM in typical assays) |
| Quantified Difference | Low-micromolar targeted inhibition |
| Conditions | In vitro cell viability assay (Emax 78% for HepG2) |
Provides a chemically stable, highly potent reference standard for oncology researchers investigating non-redox-mediated lignan cytotoxicity.
Unlike broad-spectrum antioxidant lignans, arctigenin methyl ether acts as a specific endogenous digitalis-like substance. It is capable of inhibiting Na+,K+-ATPase activity with an IC50 of less than 0.5 mM (5 x 10^-4 M) and demonstrates [3H]ouabain displacement activity at concentrations of 0.1 to 1 mM[1]. This specific receptor binding profile differentiates it from generic lignans and makes it a specialized tool for ion pump research.
| Evidence Dimension | Na+,K+-ATPase Inhibition (IC50) |
| Target Compound Data | < 5 x 10^-4 M |
| Comparator Or Baseline | Generic antioxidant lignans (No specific ouabain displacement) |
| Quantified Difference | Specific digitalis-like receptor binding capability |
| Conditions | [3H]ouabain displacement assay in vitro |
Crucial for researchers needing a non-steroidal, structurally distinct inhibitor for Na+,K+-ATPase mapping and digitalis-receptor studies.
Due to its fully methylated phenolic groups, arctigenin methyl ether is the mandatory starting material for the synthesis of complex isosteganes via non-phenolic oxidative coupling. Its stability prevents the rapid degradation seen when using unprotected arctigenin under thallium-mediated oxidation[1].
Because it lacks a free phenol, it cannot act as a classical direct antioxidant. Therefore, its low-micromolar IC50 against HepG2 and KKU-M156 cell lines makes it an ideal positive control for researchers aiming to isolate receptor-mediated or pathway-specific anti-proliferative effects from generic oxidative stress modulation .
Its proven ability to displace [3H]ouabain and inhibit Na+,K+-ATPase allows it to be used as a non-steroidal, lignan-based probe for studying ion pump kinetics and identifying endogenous digitalis-like binding sites [2].